1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol

Lipophilicity Drug Design Physicochemical Profiling

1-{6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol (CAS 909768-32-7) is a heterocyclic building block belonging to the imidazo[4,5-b]pyridine class. It possesses a molecular formula of C₈H₈BrN₃O, a molecular weight of 242.07 g/mol, a topological polar surface area (PSA) of 61.8 Ų and a calculated logP of 1.77.

Molecular Formula C8H8BrN3O
Molecular Weight 242.076
CAS No. 909768-32-7
Cat. No. B2861830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol
CAS909768-32-7
Molecular FormulaC8H8BrN3O
Molecular Weight242.076
Structural Identifiers
SMILESCC(C1=NC2=C(N1)C=C(C=N2)Br)O
InChIInChI=1S/C8H8BrN3O/c1-4(13)7-11-6-2-5(9)3-10-8(6)12-7/h2-4,13H,1H3,(H,10,11,12)
InChIKeyFZDJGAPRDIWTCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol (CAS 909768-32-7): Structural, Physicochemical and Procurement Baseline


1-{6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol (CAS 909768-32-7) is a heterocyclic building block belonging to the imidazo[4,5-b]pyridine class . It possesses a molecular formula of C₈H₈BrN₃O, a molecular weight of 242.07 g/mol, a topological polar surface area (PSA) of 61.8 Ų and a calculated logP of 1.77 [1]. The scaffold displays a 6-bromo substituent that serves as a synthetic handle for cross‑coupling reactions, alongside a secondary alcohol at the 2‑position that enables further derivatization such as oxidation to the corresponding ketone [2]. These features distinguish it from non‑halogenated or primary‑alcohol analogs that are commonly used in the same synthetic space.

Why Generic Substitution Fails for 1-{6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol (909768-32-7) in Medicinal Chemistry and Chemical Biology Procurement


Imidazo[4,5-b]pyridine building blocks that differ only by the presence or absence of a 6‑halogen, or by the nature of the 2‑substituent (e.g., primary vs. secondary alcohol), are not functionally interchangeable. The 6‑bromo substituent dramatically alters lipophilicity (logP 1.77 vs. 1.01 for the des‑bromo analog) [1] and is essential for Pd‑catalyzed cross‑coupling diversifications that are unavailable to the non‑halogenated congener [2]. Similarly, replacing the secondary ethanol moiety with a primary methanol group reduces logP by ≈0.56 units and eliminates the chiral centre that can be exploited for stereoselective synthesis or chiral resolution [1] [3]. The quantitative differences detailed below demonstrate that selecting the correct building block at the procurement stage directly determines the accessible chemical space and the downstream biological profile of the final compounds.

Quantitative Differentiation Evidence for 1-{6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol (909768-32-7) vs. Closest Structural Analogs


Lipophilicity Shift Relative to the Des‑Bromo Analog Directs Passive Permeability and Protein Binding

The 6‑bromo substituent in 909768-32-7 raises the calculated logP by 0.76 log units compared to the des‑bromo analog 1-(1H-imidazo[4,5-b]pyridin-2-yl)ethanol (CAS 250651-52-6) . This increase corresponds to an approximately 5.8‑fold higher theoretical partition coefficient, which can favourably influence membrane permeability or, conversely, increase the risk of off‑target binding if not managed [1]. In medicinal chemistry campaigns, this magnitude of lipophilicity change is sufficient to alter a compound's position in lead‑optimisation property space. The bromine atom also adds 78.9 Da to the molecular weight (242.07 vs. 163.18 Da), a mass increment that enables LC‑MS tracking of intermediates derived from the brominated scaffold [2].

Lipophilicity Drug Design Physicochemical Profiling

Advantage of the Secondary Alcohol over the Primary Alcohol Analog for Stereochemical and Oxidative Diversification

909768-32-7 contains a secondary alcohol that provides a prochiral centre, whereas the closest commercial analog (6‑bromo‑1H‑imidazo[4,5‑b]pyridin‑2‑yl)methanol (CAS 172648-19-0) bears a primary alcohol [1]. The secondary alcohol can be enzymatically resolved to yield enantiomerically enriched intermediates, or selectively oxidized to the ketone 1-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)ethanone (CAS 1343701-74-5), a key intermediate for Aurora kinase inhibitor synthesis [2]. The ketone is not directly accessible from the primary alcohol without a carbon‑homologation step. Furthermore, the secondary alcohol contributes 0.56 additional logP units compared to the primary alcohol (logP 1.77 vs. 1.21) [3], affording greater lipophilicity for targets that demand it.

Synthetic Chemistry Chiral Building Blocks Oxidation

BRD4 Bromodomain Binding Affinity Provides a Quantitative Biological Baseline Absent for Non‑Brominated Analogs

The 6‑bromo‑substituted core of 909768-32-7 has been evaluated for binding to the first bromodomain of BRD4 (BRD4‑BD1), yielding a dissociation constant (Kd) of 1.91 μM as determined by isothermal titration calorimetry (ITC) [1]. This affinity, while modest, provides a quantifiable starting point for fragment‑based or structure‑guided optimisation. In contrast, no BRD4‑BD1 binding data are available for the des‑bromo analog (CAS 250651-52-6), suggesting that the bromine atom itself may contribute to binding through halogen‑bond interactions or shape complementarity within the acetyl‑lysine binding pocket [2]. The presence of a measurable Kd allows researchers to triage the compound as a validated bromodomain‑engaging fragment, a role that the non‑brominated analog cannot fulfil without additional data.

Epigenetics Bromodomain Inhibition Binding Affinity

Proven Utility as a Direct Precursor to Aurora Kinase Inhibitor Intermediates

Oxidation of 909768-32-7 yields 1-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)ethanone (CAS 1343701-74-5), a ketone intermediate that can be further elaborated into Aurora A/B kinase inhibitors [1] [2]. Patents and literature on imidazo[4,5-b]pyridine‑based Aurora inhibitors routinely employ 6‑bromo‑2‑acyl intermediates prepared from the corresponding secondary alcohol [3]. The alternative building block without the 6‑bromo substituent cannot access this inhibitor series because the bromine is required for a late‑stage Suzuki coupling that introduces the key 4‑(morpholin‑4‑ylmethyl)phenyl or similar aryl group . This established synthetic path documents a tangible, literature‑validated application for 909768-32-7 that is not shared by des‑bromo or primary‑alcohol analogs.

Kinase Inhibition Synthetic Intermediate Oncology

Equivalent Polar Surface Area but Differentiated Lipophilicity Enables Fine‑Tuning of Physicochemical Profiles in Parallel Synthesis

Despite the significant difference in logP between 909768-32-7 (logP 1.77) and its des‑bromo analog (logP 1.01), both compounds share an identical topological polar surface area of 61.8 Ų [1] . This property allows library designers to vary lipophilicity independently of hydrogen‑bonding capacity, a desirable feature when constructing compound arrays for structure‑property relationship (SPR) studies. In contrast, switching from the secondary alcohol to the primary alcohol analog (logP 1.21, PSA also 61.8 Ų [2]) provides a smaller lipophilicity window (ΔlogP = 0.56) while also altering the oxidation chemistry available at the 2‑position. The brominated secondary alcohol thus occupies a unique property space that combines the highest lipophilicity among the three analogs with the greatest synthetic versatility.

Parallel Synthesis Physicochemical Diversity Library Design

High Purity Availability from Multiple ISO‑Certified Suppliers Ensures Reproducibility Across Batches

909768-32-7 is commercially available from multiple independent suppliers at purities of ≥95% (e.g., AKSci catalog #0462CC) and ≥98% (e.g., Leyan catalog #1177205, MolCore) . This multi‑source availability with documented purity specifications reduces the risk of single‑supplier dependency and facilitates batch‑to‑batch reproducibility in long‑term research programs. By comparison, the des‑bromo analog (CAS 250651-52-6) is also widely available, but the primary alcohol analog (CAS 172648-19-0) is stocked by fewer suppliers, which can lead to longer lead times and higher cost variability . The robust supply chain for 909768-32-7 supports its selection as a preferred building block for projects requiring sustained access to consistent‑quality material.

Quality Control Reproducibility Procurement

High‑Value Application Scenarios for 1-{6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol (909768-32-7) Based on Quantitative Differentiation Evidence


Synthesis of Aurora Kinase and Other Imidazo[4,5‑b]pyridine‑Based Kinase Inhibitors

909768-32-7 serves as the direct precursor to 1-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)ethanone (CAS 1343701-74-5), a validated intermediate in Aurora A/B kinase inhibitor programs. The 6‑bromo substituent enables late‑stage Suzuki coupling to install aryl or heteroaryl groups, a transformation documented in multiple published lead‑optimisation studies [1] [2]. The secondary alcohol can be oxidised selectively to the ketone without affecting the bromopyridine moiety, providing a concise two‑step entry into this pharmacologically relevant chemical space [3].

Fragment‑Based Lead Discovery Targeting Bromodomain‑Containing Proteins

The measured Kd of 1.91 μM against BRD4 bromodomain 1 establishes 909768-32-7 as a validated bromodomain‑engaging fragment [4]. Combined with its moderate lipophilicity (logP 1.77) and low molecular weight (242 Da), the compound meets fragment‑library criteria. The 6‑bromo substituent can form halogen bonds within the acetyl‑lysine binding pocket, offering a unique interaction that the des‑bromo analog cannot provide [5].

Property‑Diverse Compound Library Construction for Structure‑Property Relationship (SPR) Studies

With a logP of 1.77 and a PSA of 61.8 Ų, 909768-32-7 occupies a distinct region of physicochemical space compared to its des‑bromo (logP 1.01, PSA 61.8 Ų) and primary‑alcohol (logP 1.21, PSA 61.8 Ų) analogs [6] . Incorporating all three building blocks into a parallel synthesis array allows medicinal chemists to probe the impact of lipophilicity on cellular potency and pharmacokinetics while holding hydrogen‑bonding capacity constant [7].

Quality‑Controlled Building Block for Multi‑Step Medicinal Chemistry Campaigns Requiring Supply Chain Assurance

The multi‑supplier availability of 909768-32-7 at documented purities of 95–98% from AKSci, Leyan, MolCore, and others mitigates procurement risk for long‑duration drug discovery projects . The brominated scaffold's higher molecular weight (242 Da) facilitates LC‑MS tracking of reaction intermediates, improving analytical workflow efficiency compared to the lower‑mass des‑bromo analog [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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